

Technical Guide: QO 58, a Novel Modulator of KCNQ/Kv7 Potassium Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QO 58

Cat. No.: B610382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **QO 58**, a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent activator of Kv7 (KCNQ) voltage-gated potassium channels. This document consolidates key chemical and biological data, details experimental protocols for its characterization, and illustrates its mechanism of action and relevant signaling pathways.

Core Compound Information

QO 58 is a small molecule designed and synthesized as a novel opener of Kv7 potassium channels.^[1] Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one	
CAS Number	1259536-62-3	
Molecular Formula	C ₁₈ H ₈ Cl ₂ F ₄ N ₄ O	
Molecular Weight	443.18 g/mol	
Purity	≥98% (HPLC)	
Solubility	Soluble to 50 mM in DMSO	
Storage	Store at +4°C	

Biological Activity and Potency

QO 58 functions as a Kv7 channel opener, demonstrating varying potency across different subtypes. Its activation of these channels leads to a hyperpolarizing shift in membrane potential, which dampens neuronal excitability.[\[2\]](#)[\[3\]](#) This mechanism underlies its therapeutic potential for conditions associated with neuronal hyperexcitability, such as neuropathic pain.[\[2\]](#)

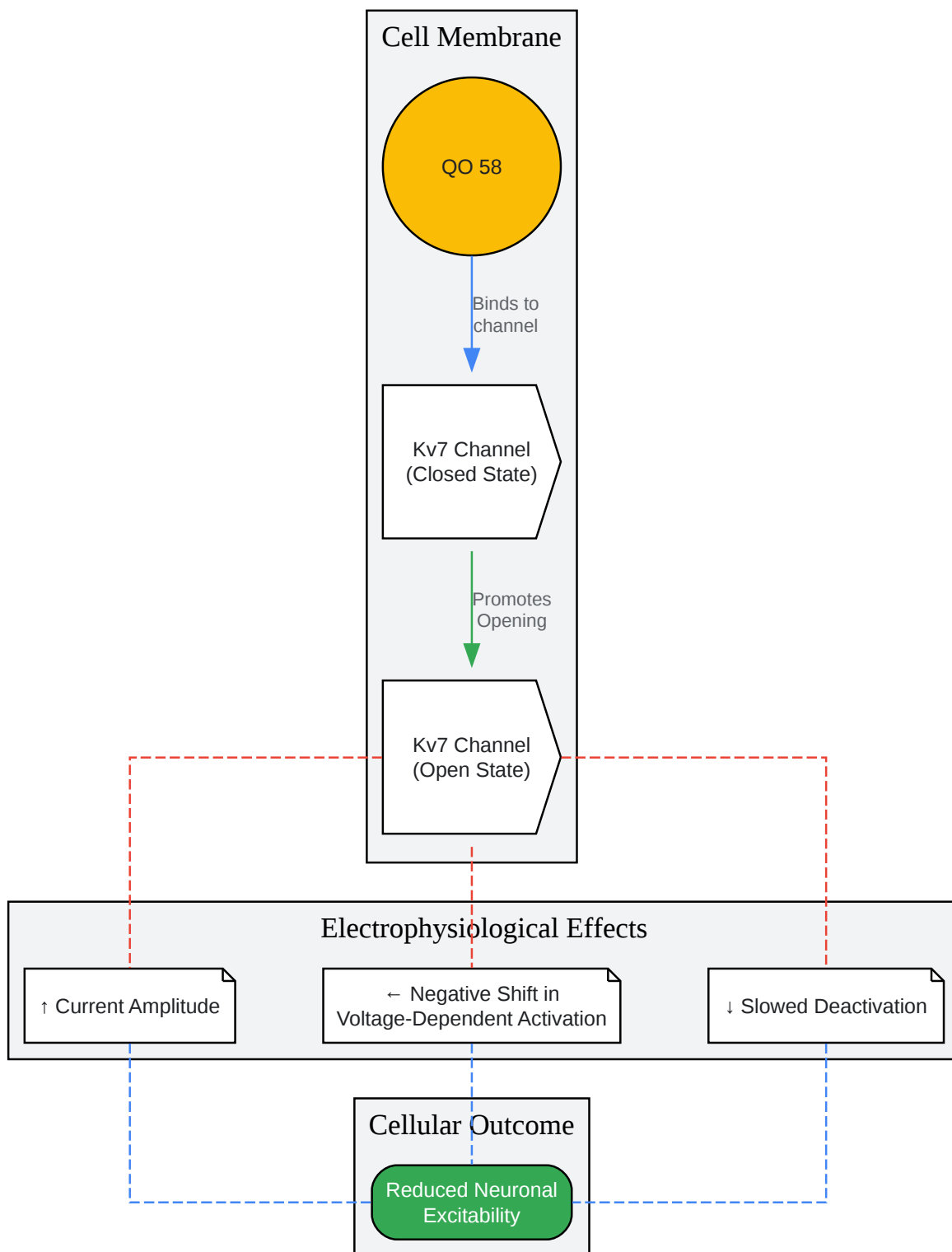
Target	EC ₅₀ (μM)	Reference
Kv7.1	7.0	
Kv7.2	1.0	
Kv7.3/7.5	5.2	
Kv7.4	0.6	

Mechanism of Action

QO 58 modulates Kv7 channel activity through a distinct mechanism compared to other known openers like retigabine.[\[2\]](#) Its primary effects include:

- Increased Current Amplitude: **QO 58** enhances the magnitude of the current flowing through Kv7 channels.[\[2\]](#)
- Hyperpolarizing Shift in Activation: It shifts the voltage-dependence of channel activation to more negative potentials, meaning the channels open at lower levels of depolarization.[\[2\]](#)
- Slowed Deactivation: The compound prolongs the open state of the channel by slowing its deactivation process.[\[2\]](#)

A specific amino acid sequence, Val²²⁴-Val²²⁵-Tyr²²⁶, within the Kv7.2 subunit has been identified as crucial for the modulatory action of **QO 58**.[\[2\]](#)

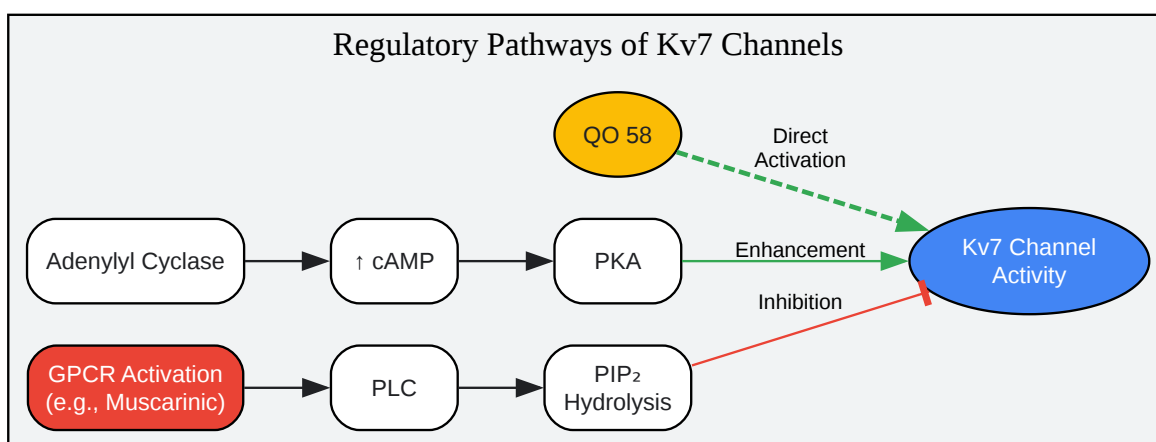


[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of **QO 58** on Kv7 channels.

Signaling Pathways

Kv7 channels are critical regulators of cellular excitability and are themselves modulated by various intracellular signaling pathways. G-protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, can inhibit Kv7 channel activity through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).^[4] Conversely, signaling cascades that elevate cyclic AMP (cAMP) levels can enhance Kv7 channel function.^[5] **QO 58** acts as a direct pharmacological activator, bypassing these upstream signaling events to directly modulate the channel protein.



[Click to download full resolution via product page](#)

Figure 2. Signaling pathways regulating Kv7 channels and the direct action of **QO 58**.

Experimental Protocols

The characterization of **QO 58** involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Electrophysiology

Objective: To measure the effects of **QO 58** on Kv7 channel currents in a controlled cellular environment.

Methodology: Perforated Whole-Cell Patch-Clamp^[2]

- **Cell Culture:** Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2, Kv7.3/7.5). Cells are cultured under standard conditions (37°C, 5% CO₂).
- **Electrode Preparation:** Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing a perforating agent like amphotericin B or gramicidin. This maintains the integrity of the intracellular signaling environment.
- **Recording:** A giga-seal is formed between the pipette and the cell membrane. The perforating agent then forms pores in the membrane patch, allowing for electrical access to the cell.
- **Voltage Protocol:** To measure channel activation, cells are held at a holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps. To measure deactivation, a depolarizing pulse is followed by a step to a more negative potential.
- **Data Acquisition:** Currents are recorded before, during, and after the application of **QO 58** at various concentrations to the extracellular bath solution. Data are amplified, filtered, and digitized for analysis.
- **Analysis:** Current amplitudes, voltage-dependence of activation (V_{50}), and deactivation time constants are calculated and compared between control and **QO 58**-treated conditions to determine EC₅₀ values.

In Vivo Neuropathic Pain Model

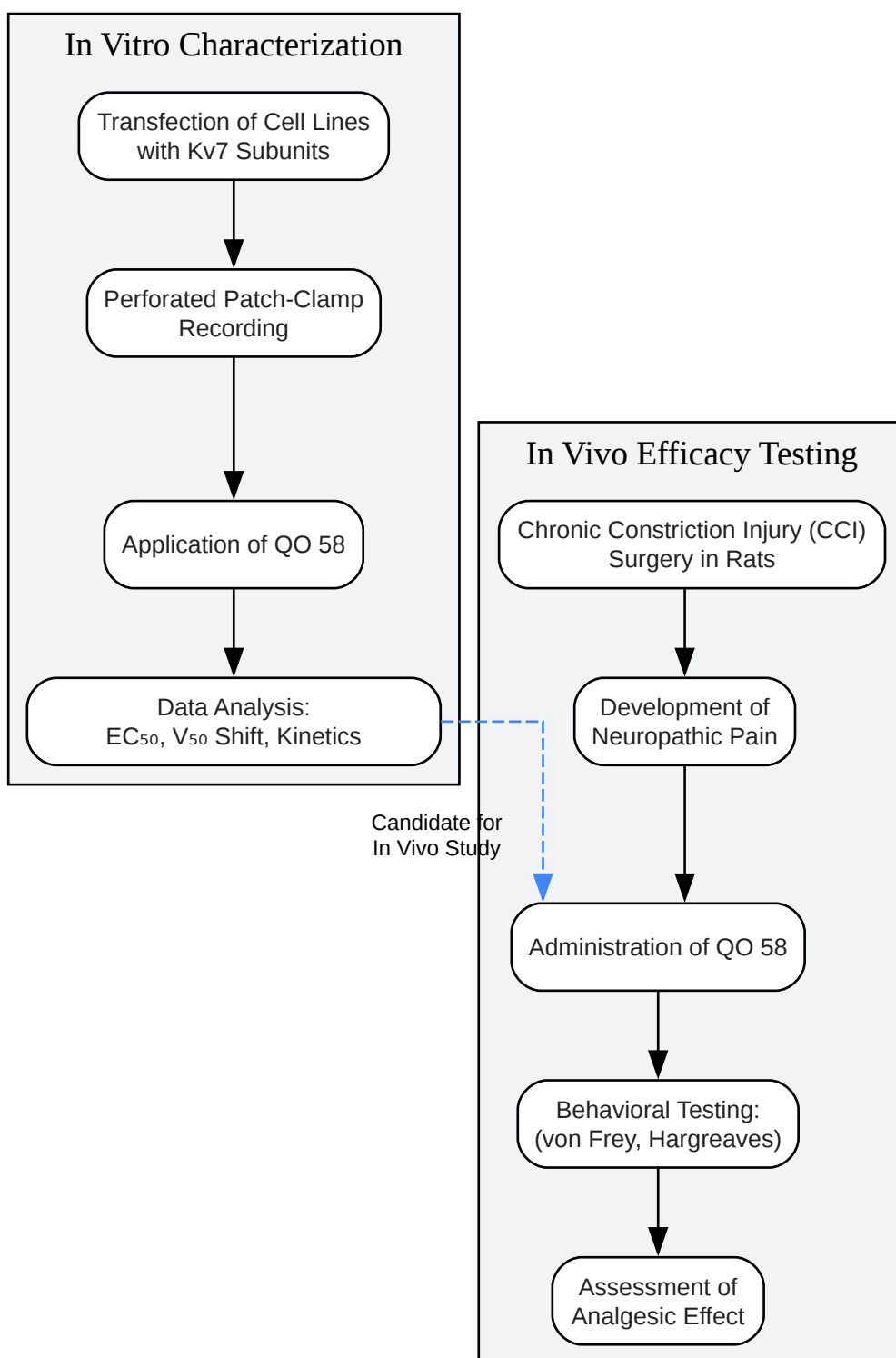
Objective: To assess the analgesic efficacy of **QO 58** in a preclinical model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) of the Sciatic Nerve^[2]

- **Animal Model:** Adult male Sprague-Dawley rats are used.
- **Surgical Procedure:** Under anesthesia, the common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve.
- **Post-Operative Care:** Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms, such as mechanical allodynia and

thermal hyperalgesia.

- Compound Administration: **QO 58**, or its more soluble salt form QO58-lysine, is administered to the animals, typically via intraperitoneal (i.p.) injection.[\[6\]](#)
- Behavioral Testing:
 - Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured before and at multiple time points after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.
 - Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat source) is measured. An increase in withdrawal latency indicates a reduction in heat sensitivity.
- Data Analysis: Behavioral responses are compared between vehicle-treated and **QO 58**-treated groups using appropriate statistical tests to determine the significance of the anti-nociceptive effect.



[Click to download full resolution via product page](#)

Figure 3. Experimental workflow for the evaluation of **QO 58**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Modulation of K⁺ Channel Kv7.4 Significantly Affects the Excitability of DRN 5-HT Neurons [frontiersin.org]
- 4. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclic AMP-Dependent Regulation of Kv7 Voltage-Gated Potassium Channels [frontiersin.org]
- 6. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-nociceptive effects on inflammatory pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: QO 58, a Novel Modulator of KCNQ/Kv7 Potassium Channels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610382#qo-58-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com